molecular formula C8H11IN4 B8680476 N4-(Cyclopropylmethyl)-5-iodopyrimidine-2,4-diamine

N4-(Cyclopropylmethyl)-5-iodopyrimidine-2,4-diamine

Cat. No.: B8680476
M. Wt: 290.10 g/mol
InChI Key: NZPLQOBYSCQMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(Cyclopropylmethyl)-5-iodopyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C8H11IN4 and its molecular weight is 290.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11IN4

Molecular Weight

290.10 g/mol

IUPAC Name

4-N-(cyclopropylmethyl)-5-iodopyrimidine-2,4-diamine

InChI

InChI=1S/C8H11IN4/c9-6-4-12-8(10)13-7(6)11-3-5-1-2-5/h4-5H,1-3H2,(H3,10,11,12,13)

InChI Key

NZPLQOBYSCQMNS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=NC(=NC=C2I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-iodosuccinimide (11.5 g, 50.9 mmol) was added to a solution of compound 237 (7.60 g, 46.3 mmol) in AcOH (90 mL). The reaction was warmed to 80° C. and stirred for 1.5 h. Solvent was removed in vacuo. The residue was taken up in dichloromethane (200 mL) and water. The aqueous layer was brought to pH 12 with 5 N NaOH and organics were sequestered. The aqueous was extracted further with dichloromethane (2×100 mL). The combined organics were treated with solid sodium thiosulfate, dried with MgSO4 and concentrated in vacuo. Silica gel chromatography (gradient elution 10 to 75% ethyl acetate in hexanes) afforded compound 238 (8.0 g, 60% yield).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.